molecular formula C11H20O6 B14505228 Bis(2-ethoxyethyl) Propanedioate CAS No. 64617-98-7

Bis(2-ethoxyethyl) Propanedioate

Katalognummer: B14505228
CAS-Nummer: 64617-98-7
Molekulargewicht: 248.27 g/mol
InChI-Schlüssel: YZXHTAXOIQKKGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(2-ethoxyethyl) propanedioate is an organic compound with the chemical formula C_11H_20O_6. It is a diester derived from propanedioic acid (malonic acid) and 2-ethoxyethanol. This compound is known for its applications in various fields, including organic synthesis and polymer chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-ethoxyethyl) propanedioate typically involves the esterification of propanedioic acid with 2-ethoxyethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The general reaction conditions include:

    Reactants: Propanedioic acid and 2-ethoxyethanol

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Temperature: 60-80°C

    Reaction Time: 4-6 hours

The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar process but on a larger scale. Continuous reactors are often used to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as fractional distillation ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Bis(2-ethoxyethyl) propanedioate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of acids or bases to yield propanedioic acid and 2-ethoxyethanol.

    Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Hydrolysis: Propanedioic acid and 2-ethoxyethanol.

    Transesterification: New esters depending on the alcohol used.

    Reduction: Corresponding alcohols.

Wissenschaftliche Forschungsanwendungen

Bis(2-ethoxyethyl) propanedioate has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of various organic compounds.

    Polymer Chemistry: It serves as a monomer or comonomer in the production of specialized polymers.

    Pharmaceuticals: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Material Science: It is employed in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of bis(2-ethoxyethyl) propanedioate depends on its application. In organic synthesis, it acts as a precursor that undergoes various chemical transformations. In polymer chemistry, it participates in polymerization reactions to form long-chain polymers. The molecular targets and pathways involved vary based on the specific reactions and applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bis(2-ethylhexyl) phthalate: Another diester used as a plasticizer.

    Diethyl malonate: A similar ester derived from malonic acid and ethanol.

    Dimethyl malonate: An ester of malonic acid with methanol.

Uniqueness

Bis(2-ethoxyethyl) propanedioate is unique due to its specific ester groups, which impart distinct chemical properties. Its ethoxyethyl groups provide different solubility and reactivity compared to other esters like diethyl malonate or dimethyl malonate. This uniqueness makes it valuable in specialized applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

64617-98-7

Molekularformel

C11H20O6

Molekulargewicht

248.27 g/mol

IUPAC-Name

bis(2-ethoxyethyl) propanedioate

InChI

InChI=1S/C11H20O6/c1-3-14-5-7-16-10(12)9-11(13)17-8-6-15-4-2/h3-9H2,1-2H3

InChI-Schlüssel

YZXHTAXOIQKKGZ-UHFFFAOYSA-N

Kanonische SMILES

CCOCCOC(=O)CC(=O)OCCOCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.